molecular formula C17H13ClO3 B1196142 Itanoxone CAS No. 58182-63-1

Itanoxone

Cat. No.: B1196142
CAS No.: 58182-63-1
M. Wt: 300.7 g/mol
InChI Key: HJWLWNLAIBFKDO-UHFFFAOYSA-N
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Preparation Methods

Itanoxone can be synthesized through a Friedel-Crafts reaction between itaconic anhydride and 2-chlorobiphenyl . This method involves the use of a Lewis acid catalyst, such as aluminum chloride, under controlled conditions to facilitate the reaction. The reaction typically occurs at elevated temperatures to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of advanced purification techniques to remove impurities .

Chemical Reactions Analysis

Itanoxone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Mechanism of Action

The mechanism of action of itanoxone involves its interaction with specific molecular targets and pathways. This compound is known to inhibit the enzyme xanthine oxidase, which plays a key role in the production of uric acid . By inhibiting this enzyme, this compound reduces the levels of uric acid in the body, thereby exerting its hypo-uricemic effect. Additionally, this compound’s hypolipidemic effect is believed to be mediated through its interaction with lipid metabolism pathways, although the exact molecular targets and mechanisms are still under investigation .

Comparison with Similar Compounds

Properties

CAS No.

58182-63-1

Molecular Formula

C17H13ClO3

Molecular Weight

300.7 g/mol

IUPAC Name

4-[4-(2-chlorophenyl)phenyl]-2-methylidene-4-oxobutanoic acid

InChI

InChI=1S/C17H13ClO3/c1-11(17(20)21)10-16(19)13-8-6-12(7-9-13)14-4-2-3-5-15(14)18/h2-9H,1,10H2,(H,20,21)

InChI Key

HJWLWNLAIBFKDO-UHFFFAOYSA-N

SMILES

C=C(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2Cl)C(=O)O

Canonical SMILES

C=C(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2Cl)C(=O)O

58182-63-1

Synonyms

4-(4'-(2-chlorophenyl)phenyl)-4-oxo-2-methylenebutanoic acid
F 1379
itanoxone

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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